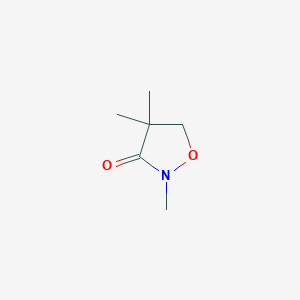

2,4,4-Trimethyl-1,2-oxazolidin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

81777-93-7 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2,4,4-trimethyl-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-9-7(3)5(6)8/h4H2,1-3H3 |

InChI Key |

RPPFVHPKAYJEOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CON(C1=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,4 Trimethyl 1,2 Oxazolidin 3 One and Its Analogues

Classical and Contemporary Approaches to 1,2-Oxazolidin-3-one Scaffolds

The construction of the 1,2-oxazolidin-3-one framework has been achieved through several key strategies, primarily involving the formation of the heterocyclic ring from carefully designed precursor molecules or through the incorporation of small molecules like CO2.

One of the most fundamental approaches to synthesizing oxazolidinones involves the cyclization of open-chain molecules that already contain the requisite atoms for the ring system.

A well-established method for forming the oxazolidinone ring is the reaction of 1,2-amino alcohols with a carbonylating agent. nih.gov These agents act as a source for the carbonyl group in the final heterocyclic structure. Common carbonyl equivalents include phosgene (B1210022), diphosgene, diethyl carbonate, and urea (B33335). nih.govresearchgate.netchemicalbook.com For instance, the treatment of various 4-substituted amino alcohols with ethyl carbonate under microwave irradiation provides an efficient route to the corresponding oxazolidin-2-ones, often with improved yields and significantly reduced reaction times compared to conventional heating methods. nih.gov Similarly, reactions of (2,3-anti)-3-amino-1,2-diols with phosgene or diphosgene can yield the target oxazolidin-2-ones. researchgate.net Another example involves the cyclocondensation of a 2-hydroxyisobutyric acid ester with urea to form a related 5,5-dimethyloxazolidine-2,4-dione, which can be subsequently modified. chemicalbook.com

Table 1: Examples of Carbonyl Equivalents in Oxazolidinone Synthesis

| Carbonyl Equivalent | Precursor | Catalyst/Conditions | Product Type | Reference |

| Ethyl Carbonate | Amino Alcohols | Sodium Methoxide, Microwave | 4-Substituted Oxazolidin-2-ones | nih.gov |

| Carbon Disulfide | Amino Alcohols | K2CO3, Microwave | Oxazolidine-2-thiones | nih.gov |

| Phosgene/Diphosgene | (2,3-anti)-3-amino-1,2-diols | Not specified | cis/trans-Oxazolidinones | researchgate.net |

| Urea | Ester of 2-hydroxyisobutyric acid | Not specified | 5,5-Dimethyloxazolidine-2,4-dione | chemicalbook.com |

| Urea | Ethanolamine | Nitromethane, Microwave | Oxazolidin-2-ones | organic-chemistry.org |

Intramolecular cyclization offers a powerful and often highly stereoselective means of constructing the oxazolidinone ring. These methods rely on a precursor molecule that undergoes a ring-closing reaction, frequently promoted by a catalyst. A notable example is the palladium-catalyzed aza-Wacker cyclization, where O-allyl hemiaminals, derived from allylic alcohols, undergo aerobic oxidation to form 5-membered oxazolidine (B1195125) products with high diastereoselectivity. nih.gov

Other intramolecular strategies include the iodocyclocarbamation of N-allylated N-aryl carbamates to produce 3-aryl-5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org This reaction provides a direct route to functionalized oxazolidinones that can serve as intermediates for further chemical modification. Additionally, the reaction of β-haloamines with carbon dioxide in the presence of a base can proceed via an intramolecular cyclization following the initial formation of a carbamate (B1207046) intermediate to yield the 2-oxazolidinone (B127357) ring. nih.gov

The utilization of carbon dioxide (CO2) as a C1 feedstock is a rapidly growing area in green chemistry, and it provides atom-economical pathways to oxazolidinones. researchgate.netmdpi.comresearchgate.net These methods are attractive due to the abundance and low toxicity of CO2.

The [3+2] cycloaddition reaction between aziridines and carbon dioxide is a direct method for synthesizing 1,3-oxazolidin-2-ones. researchgate.net This transformation has been achieved using a variety of catalytic systems under mild conditions. For example, amidato lanthanide amide complexes have been shown to effectively catalyze the cycloaddition of CO2 to aziridines, affording oxazolidinones in good to excellent yields. acs.org In some cases, the addition of a co-catalyst like DBU can significantly enhance yield and regioselectivity. organic-chemistry.org Metal-free, biocompatible organocatalysts, such as those derived from the natural alkaloid (+)-cinchonine, have also been developed to promote the reaction under ambient temperature and atmospheric CO2 pressure. researchgate.net Furthermore, palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO2 provides a regio- and stereoselective route to 5-vinyloxazolidinones. organic-chemistry.org

Table 2: Catalytic Systems for CO2 Cycloaddition with Aziridines

| Catalyst System | Conditions | Key Features | Reference |

| Amidato Lanthanide Amides | Mild, Solvent-free option | Good yields and functional group tolerance | acs.orgorganic-chemistry.org |

| Cinchonine-based Organocatalyst | Room temperature, 1 atm CO2 | Metal-free, biocompatible | researchgate.net |

| Pd(OAc)2 / Ligand | Ambient CO2 atmosphere | High yield and stereoselectivity for 2-vinylaziridines | organic-chemistry.org |

| Fe3O4@SiO2 supported Ionic Liquids | 90°C, 1 atm CO2 | Heterogeneous, recyclable catalyst | researchgate.net |

An alternative and highly atom-economical CO2 fixation strategy is the carboxylative cyclization of N-propargylamines. mdpi.comresearchgate.net This reaction typically involves the activation of the alkyne by a metal catalyst, followed by nucleophilic attack by a carbamate intermediate (formed from the amine and CO2) and subsequent cyclization to yield a 5-methylene-2-oxazolidinone. acs.org

Table 3: Catalytic Systems for Carboxylative Cyclization of N-Propargylamines with CO2

| Catalyst System | CO2 Source | Conditions | Yield Range | Reference |

| Ag salts / DBU | Pressurized or atmospheric CO2 | Not specified | Good | acs.orgoup.com |

| Pd SCS Pincer Complex | 0.5 - 1 bar CO2 | 40 - 80 °C, DMSO | Good | acs.org |

| IL-SbF6@nano-SiO2 | Not specified | Mild | 90 - 98% | mdpi.com |

| Ag salts | Carbamate Salts | Ambient | Not specified | oup.comoup.com |

| CuI / Ionic Liquid | 1 bar CO2 | Not specified | Excellent | rsc.org |

Carbon Dioxide Fixation Methodologies

Three-Component Coupling Reactions (Epoxides, Amines, CO2)

A highly efficient and atom-economical approach to synthesizing 3-substituted-2-oxazolidinones involves the three-component coupling of epoxides, amines, and carbon dioxide (CO2). This method is valued for its ability to construct the heterocyclic ring in a single step from readily available starting materials.

Several catalytic systems have been developed to promote this transformation under mild conditions. For instance, potassium phosphate (B84403) (K3PO4) has been identified as a highly active catalyst for the cycloaddition of amines, epoxides, and atmospheric CO2 at ambient temperature. rsc.org This one-pot reaction proceeds in high yields and is applicable to a variety of terminal epoxides and amines, with aryl isocyanates and 1,2-aminoalcohols generated as key in-situ intermediates. rsc.org

Another approach utilizes bifunctional organocatalysts in conjunction with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org In this system, it is proposed that a cyclic carbonate is first formed from the epoxide and CO2, which then reacts with a β-amino alcohol (formed from the epoxide and amine) to yield the final 3-aryl-2-oxazolidinone product. rsc.org The versatility of these methods allows for the synthesis of a diverse library of oxazolidinone analogues.

Table 1: Catalytic Systems for Three-Component Oxazolidinone Synthesis

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Potassium Phosphate (K3PO4) | Epoxides, Amines, Atmospheric CO2 | High yields, ambient temperature, inexpensive catalyst, gram-scale applicable. | rsc.org |

| Bifunctional Organocatalysts + DBU | Epoxides, Aryl Amines, CO2 | Mild reaction conditions, wide substrate scope. | rsc.org |

| RuCl3·3H2O-H2TPP | Dichloroethane, Aliphatic Amines, CO2 | Cooperative catalysis, yields of 71-91%. | researchgate.net |

| Aluminium(salphen) Complex | Aziridines, CO2 | Solvent-free, high regioselectivity, reusable catalyst. | bohrium.comresearchgate.net |

Advanced Synthetic Techniques for Substituted Oxazolidinones

Beyond direct coupling methods, advanced synthetic techniques have been developed to introduce specific substituents and, crucially, to control the stereochemistry of the resulting oxazolidinone rings. These methods are paramount for preparing enantiomerically pure compounds.

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of chiral, non-racemic oxazolidinones is of great interest. rsc.org Conventional methods often rely on the cyclization of optically pure β-amino alcohols, which must be sourced from the chiral pool or prepared through asymmetric synthesis. rsc.org More advanced strategies aim to build the stereocenters directly during the formation of the heterocyclic ring. An efficient approach has been developed for synthesizing 4,5-disubstituted oxazolidin-2-one scaffolds through a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol. nih.gov This strategy enables a concise asymmetric total synthesis of natural products like (−)-cytoxazone. nih.govmdpi.com

One of the most powerful and widely used strategies in asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent chemical reaction in a stereoselective manner. wikipedia.org Evans' oxazolidinones are a renowned class of chiral auxiliaries derived from amino acids. rsc.orgnih.gov

The general process involves acylating the nitrogen of the chiral oxazolidinone auxiliary. acs.org The resulting N-acyl oxazolidinone can then be deprotonated to form a rigid, chelated enolate. acs.orgwilliams.edu This chelation blocks one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less sterically hindered face. williams.edu This results in a highly diastereoselective alkylation. acs.org After the desired stereocenter has been set, the auxiliary can be cleaved, often hydrolytically, to yield the enantiomerically enriched product (e.g., a chiral carboxylic acid) and recover the auxiliary for reuse. acs.orgresearchgate.net This methodology has been successfully applied to a wide range of transformations, including asymmetric alkylations and aldol reactions. rsc.orgresearchgate.net

Diastereoselective and enantioselective reactions represent two distinct but related pathways to chiral molecules.

Diastereoselective reactions differentiate between diastereomeric transition states, often by using a substrate that already contains a chiral center (like one attached to a chiral auxiliary) to influence the creation of a new stereocenter. williams.edu The alkylation of Evans' auxiliaries is a classic example of a diastereoselective reaction, where the existing chirality of the auxiliary dictates the stereochemical outcome of the alkylation, resulting in products with high diastereomeric ratios (e.g., 98:2). williams.edu

Enantioselective reactions create chirality in a prochiral substrate using a chiral catalyst or reagent. An example is the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 4-substituted 2-oxazolones. rsc.org In this process, an achiral unsaturated precursor is converted into a chiral oxazolidinone with excellent enantioselectivity (up to 96% enantiomeric excess) and high yields. rsc.org This method avoids the need for pre-existing stereocenters in the starting material and allows for the late-stage construction of the key stereocenter. rsc.org Other enantioselective methods include metal-free oxyamination of alkenes and the use of chiral organoselenium catalysts. organic-chemistry.org

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. It relies on the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

This principle can be applied to the preparation of optically active oxazolidinones. For example, a racemic β-hydroxy ester, a precursor to the oxazolidinone ring, can undergo resolution using an enzyme like lipase. google.com The enzyme selectively acylates one enantiomer, allowing the unreacted enantiomerically pure β-hydroxy ester to be separated. This optically active ester can then be converted to a hydrazide and subsequently undergo a Curtius rearrangement to form the desired optically active oxazolidinone derivative. google.com Similarly, enzymatic resolution of epoxides can provide chiral starting materials for reaction with isocyanates to produce optically active oxazolidinones. google.com

Catalytic Systems in Oxazolidinone Formation

The choice of catalyst is critical in the synthesis of oxazolidinones, influencing reaction efficiency, selectivity, and conditions. A wide array of catalytic systems, employing various metals and organocatalysts, have been reported.

Palladium-based catalysts are versatile for these syntheses. For instance, Pd(OAc)2 can be used for the N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org Palladium iodide-based systems (PdI2/KI) are effective for the oxidative carbonylation of β-amino alcohols, leading to the formation of the oxazolidinone ring under CO pressure. researchgate.net

Copper and silver catalysts have been utilized in the reaction of propargylic amines with CO2 to afford a range of oxazolidinone derivatives under mild conditions. organic-chemistry.org Aluminum(salphen) complexes serve as sustainable and reusable catalysts for the coupling of CO2 with aziridines. bohrium.comresearchgate.net As previously mentioned, simple inorganic salts like potassium phosphate and organocatalytic systems are highly effective for three-component reactions. rsc.orgrsc.org For asymmetric transformations, ruthenium complexes bearing chiral N-heterocyclic carbene (NHC) ligands have proven highly effective in the enantioselective hydrogenation of oxazolones. rsc.org

Table 2: Overview of Catalytic Systems in Oxazolidinone Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Alkali Metal Base | Potassium Phosphate (K3PO4) | Three-component coupling (Epoxide, Amine, CO2) | Highly active at ambient temperature using atmospheric CO2. | rsc.org |

| Organocatalyst | Thiourea derivatives + DBU | Three-component coupling (Epoxide, Amine, CO2) | Bifunctional system for mild condition synthesis of 3-aryl-2-oxazolidinones. | rsc.org |

| Aluminum | Aluminium(salphen) complex | Cycloaddition (Aziridine + CO2) | Sustainable, reusable catalyst; high regioselectivity under solvent-free conditions. | bohrium.comresearchgate.net |

| Palladium | Pd(OAc)2 / Ligand | N-arylation | Effective for coupling 2-oxazolidinones with aryl bromides. | organic-chemistry.org |

| Palladium | PdI2 / KI | Oxidative Carbonylation | Enantiospecific carbonylation of amino alcohols to oxazolidinones. | researchgate.net |

| Copper | Cu(I) complex / TBD | Cycloaddition (Propargylic Amine + CO2) | Catalyzes synthesis from propargylic amines under mild conditions. | organic-chemistry.org |

| Silver | Silver-catalyzed | CO2 Incorporation | Incorporates CO2 into propargylic amines in excellent yields. | organic-chemistry.org |

| Ruthenium | Ru(II)-NHC complex | Asymmetric Hydrogenation | Produces optically active oxazolidinones from 2-oxazolones with high enantioselectivity. | rsc.org |

Transition Metal-Catalyzed Syntheses (e.g., Cu(I), Pd(0), Ni)

Transition metal catalysis offers powerful and versatile tools for the construction of heterocyclic rings and for their subsequent functionalization. Catalysts based on copper, palladium, and iron have been particularly prominent in the synthesis of the related 1,3-oxazolidinone structures.

Copper-catalyzed reactions are frequently used for C-N bond formation. For instance, an efficient one-pot procedure has been developed for the synthesis of N-aryl oxazolidinones involving an intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides under mild conditions. Another approach utilizes a binuclear copper(I) complex in conjunction with an organic base to catalyze the reaction of various propargylic amines with carbon dioxide to yield a wide range of oxazolidinones.

Palladium catalysts are well-known for facilitating cross-coupling reactions, such as the N-arylation of 1,3-oxazolidin-2-ones with aryl bromides. The choice of phosphine (B1218219) ligands, base, and solvent significantly influences the reaction's success.

More recently, iron catalysis has been employed in a reductive radical cascade strategy. This method allows for the regioselective radical addition of azonaphthalenes to build polysubstituted oxazolidinones, including complex spirocyclic systems, under mild conditions. sigmaaldrich.com

| Catalyst System | Reaction Type | Key Reactants | Notes | Reference |

|---|---|---|---|---|

| Cu(I) / Ligand | Intramolecular Cyclization / Cross-Coupling | Amino alcohol carbamates, Aryl iodides | Efficient one-pot synthesis of N-aryl oxazolidinones. | organic-chemistry.org |

| Pd(0) / Phosphine Ligand | N-Arylation | 2-Oxazolidinone, Aryl bromides | Yields are sensitive to ligand, base, and solvent. | organic-chemistry.org |

| Fe(acac)₃ / PMHS | Reductive Radical Cascade | Azonaphthalenes, Allyl alcohols | Constructs polysubstituted and spiro oxazolidinones. sigmaaldrich.com | sigmaaldrich.com |

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for synthesizing oxazolidinones, often with high levels of enantioselectivity. These methods avoid the potential toxicity and cost associated with transition metal catalysts.

One prominent approach involves the use of organocatalysts to facilitate the reaction between epoxides or amino alcohols and a carbon dioxide source. For example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for the conversion of epoxy amines and CO₂ into 2-oxazolidinones in a continuous flow system. acs.org Another strategy employs phosphine catalysts in a three-component cyclization between anilines, carbon dioxide, and chloroalkanes to produce N-aryl-oxazolidinones under ambient pressure. chemicalbook.com

L-proline and its derivatives are also effective organocatalysts. A microwave-assisted, L-proline-mediated three-component Mannich reaction between an aniline, formaldehyde, and α-hydroxyacetone has been utilized as a key step in the synthesis of oxazolidinone analogues. google.com

Multi-Component Reactions (MCRs) for Oxazolidinone Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of the 1,3-oxazolidinone ring system. A phosphine-catalyzed three-component reaction of anilines, carbon dioxide, and chloroalkanes provides an efficient, metal-free route to N-aryl-oxazolidinones. chemicalbook.com Another example is the one-pot, three-component Huisgen cycloaddition used to synthesize C-5-substituted triazole-oxazolidinones, which involves the reaction of an aryl isocyanate, epibromohydrin, and subsequently an azide (B81097) and alkyne. wikipedia.org The use of L-proline to catalyze a three-component Mannich reaction also falls under this category, demonstrating the power of MCRs to quickly assemble the core structure needed for further derivatization. google.com

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, which may or may not be multi-component reactions, enhance efficiency by reducing the number of work-up and purification steps, thereby saving time, reagents, and solvents.

An effective one-pot method for N-aryl oxazolidinones involves the sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides in the same reaction vessel. organic-chemistry.org Another notable one-pot procedure is the reaction of chlorosulfonyl isocyanate (CSI) with various epoxides, which yields both oxazolidinones and five-membered cyclic carbonates without the need for a catalyst. acs.org Furthermore, the synthesis of complex oxazolidinones, such as those fused with a triazole ring, has been achieved in a one-pot reaction involving a bromide-catalyzed cycloaddition followed by a Huisgen cycloaddition. wikipedia.org

Synthesis of Specifically Trimethylated 1,2-Oxazolidin-3-one Analogues

The synthesis of the specific target compound, 2,4,4-trimethyl-1,2-oxazolidin-3-one, requires strategies that can precisely install the three methyl groups at the N2 and C4 positions of the 1,2-oxazolidin-3-one core.

Strategies for Methyl Group Introduction at N2 and C4 Positions

The construction of the 2,4,4-trimethyl-1,2-oxazolidin-3-one skeleton logically proceeds in two main stages: formation of the 4,4-dimethyl substituted ring, followed by N-methylation.

Formation of the 4,4-Dimethyl-1,2-oxazolidin-3-one (B1298870) Core: The gem-dimethyl group at the C4 position is typically introduced by using a starting material that already contains this structural motif. A documented route involves the cyclization of a hydroxamic acid derivative. google.com This process starts with a derivative of 2-hydroxy-2-methylpropanoic acid nist.gov, such as chloropivalic acid chloride. This acid chloride is reacted with hydroxylamine (B1172632) to form the corresponding N-hydroxy-2-hydroxy-2-methylpropanamide intermediate. Subsequent base-mediated intramolecular cyclization, where the hydroxyl group on the nitrogen attacks the carbonyl carbon, yields the 4,4-dimethyl-1,2-oxazolidin-3-one ring system. google.com

N-Methylation at the N2 Position: With the 4,4-dimethyl-1,2-oxazolidin-3-one precursor in hand molbase.com, the final step is the introduction of a methyl group onto the ring nitrogen (N2). This is a standard N-alkylation reaction. The reaction typically involves deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on a methylating agent. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The methylating agent is usually an electrophilic source of a methyl group, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

| Step | Transformation | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Hydroxamic Acid Formation & Cyclization | Chloropivalic acid chloride, Hydroxylamine, Base (e.g., KOH) | 4,4-Dimethyl-1,2-oxazolidin-3-one | google.com |

| 2 | N-Methylation | Base (e.g., NaH), Methylating Agent (e.g., CH₃I) | 2,4,4-Trimethyl-1,2-oxazolidin-3-one | General Principle |

Chemical Reactivity and Transformation Pathways of 2,4,4 Trimethyl 1,2 Oxazolidin 3 One

Ring-Opening Transformations and Derivatives

The strained five-membered ring of the oxazolidinone system is susceptible to cleavage under various conditions, leading to a range of functionalized acyclic products. These transformations are key to utilizing oxazolidinone-based structures as intermediates in synthesis.

While traditional decarboxylative coupling reactions involve the formation of a new carbon-carbon bond with an external coupling partner following the extrusion of carbon dioxide (CO₂), the reactivity of N-acyl-2-oxazolidinones is more commonly characterized by a decarboxylative isomerization. rsc.orgorganic-chemistry.org This process involves a tandem ring-opening and decarboxylation to yield 2-oxazolines, which are valuable heterocyclic compounds. researchgate.net

The reaction is typically initiated by a nucleophile, such as lithium iodide, which attacks the carbonyl carbon of the oxazolidinone ring. This prompts the ring to open, and subsequent loss of CO₂ is facilitated by a mild proton source. The resulting intermediate undergoes intramolecular cyclization, promoted by an amine base, to form the final 2-oxazoline product. researchgate.net This transformation is effective for oxazolidinones that are unsubstituted at the 5-position and proceeds under mild conditions. researchgate.net In some cases, thermolysis of specific lactam-based oxazolidinones can lead to a decarboxylative process that generates an intermediate azomethine ylide, which can then be trapped in cycloaddition reactions. mdpi.com

The 1,2-oxazolidin-3-one ring contains an endocyclic carbamate (B1207046) (or N-hydroxy lactam) functionality, which is susceptible to hydrolysis under both acidic and basic conditions. wikipedia.orgacs.org This process cleaves the ester and amide bonds within the ring, leading to the formation of a linear amino acid derivative.

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. acs.org This pathway effectively opens the ring to produce the corresponding N-hydroxy-β-amino acid. For 2,4,4-trimethyl-1,2-oxazolidin-3-one, hydrolysis would yield N-hydroxy-3-amino-3-methylbutanoic acid. Various acidic conditions have been reported for the hydrolysis of related oxazolidine (B1195125) and oxazolidinone systems. acs.orgresearchgate.net

Base-mediated hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Convenient methods for the hydrolysis of N-substituted oxazolidinones using ion-exchange resins have been developed to yield vicinal amino alcohols. researchgate.net For N-unsubstituted oxazolidinones, polymer-supported ethylenediamine (B42938) has proven effective. researchgate.net

Table 1: Reported Hydrolysis Conditions for Oxazolidine and Oxazolidinone Rings Note: These examples are for related structures, illustrating general conditions applicable to the oxazolidinone ring system.

| Substrate Type | Conditions | Product Type | Reference |

|---|---|---|---|

| N-Substituted Oxazolidinones | Dowex 1x8-100 resin | Vicinal Amino Alcohols | researchgate.net |

| N-Unsubstituted Oxazolidinones | Polymer-supported ethylenediamine | Vicinal Amino Alcohols | researchgate.net |

| Oxazolidine (general) | 0.1% TFA in MeCN:water, 60°C | Aldehyde and Amino Alcohol | researchgate.net |

| 2-Styryl-N-phenyl-1,3-oxazolidine | General-acid catalysis | Aldehyde and Amino Alcohol | acs.org |

| Oxazolidinone-fused Aziridines | TfOH in alcohol | 2-Amino Ethers | acs.org |

Cycloaddition Reactions Involving the Oxazolidinone Ring

The saturated nature of the 2,4,4-trimethyl-1,2-oxazolidin-3-one ring itself prevents it from directly participating as a 4π or 2π component in cycloaddition reactions. However, when functionalized on the nitrogen atom, the oxazolidinone scaffold serves as an excellent chiral auxiliary, directing the stereochemical outcome of cycloadditions involving the N-substituent.

The most prominent use of oxazolidinones in cycloadditions is in Lewis acid-promoted asymmetric Diels-Alder reactions. acs.org In this context, the oxazolidinone is first N-acylated with an α,β-unsaturated system, such as an acryloyl or crotonoyl group, to form an N-enoyl oxazolidinone which acts as the dienophile. harvard.edursc.org The reaction of this chiral dienophile with a diene, like cyclopentadiene, proceeds with high diastereoselectivity. rsc.orgnih.gov

The stereochemical outcome is rationalized by the formation of a chelated intermediate with a Lewis acid (e.g., dialkylaluminum chloride). harvard.edu The Lewis acid coordinates to both the carbonyl oxygen of the auxiliary and the carbonyl oxygen of the N-acyl group. This coordination locks the acyl group in an s-cis conformation and presents a sterically hindered face, forcing the diene to approach from the less hindered side. harvard.edu The bulky substituents on the oxazolidinone auxiliary, such as the gem-dimethyl group at the C4-position in the title compound, would enhance this facial shielding, leading to predictable and high levels of asymmetric induction. While less reactive than simple alkyl-acryloyl derivatives, dienophiles containing heteroatoms, such as 3-(acyloxy)acryloyl oxazolidinones, also undergo these reactions with excellent diastereoselectivity. nih.gov

Table 2: Representative Asymmetric Diels-Alder Reactions Using N-Enoyl Oxazolidinone Auxiliaries

| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield | Reference |

|---|---|---|---|---|---|

| (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | 81% | harvard.edu |

| (S)-N-Crotonoyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | 88% | harvard.edu |

| (S)-3-(Acetoxy)acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | Exclusively endo | 36% | nih.gov |

| (R)-3-(4-Methoxybenzoyl)acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | Exclusively endo | 98% | nih.gov |

Derivatives of oxazolidinones are also reactive partners in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles. mdpi.com The specific mode of participation depends on the nature of the substituent attached to the oxazolidinone core. For instance, 5-vinyl-2-oxazolidinones can undergo palladium-catalyzed [3+2] cycloadditions. researchgate.net

Functional Group Interconversions on the Trimethylated Framework

The three methyl groups of 2,4,4-trimethyl-1,2-oxazolidin-3-one—one at C2 and a gem-dimethyl pair at C4—are generally considered chemically inert due to the strength of their C-H bonds. Direct functionalization of these groups is challenging and not commonly reported for this specific heterocycle.

The gem-dimethyl group, in particular, is a significant structural motif in medicinal chemistry. nih.gov Its presence can induce favorable conformational effects (the Thorpe-Ingold effect), increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through hydrophobic interactions. nih.govacs.orgmdpi.com While synthetic methods exist to install gem-dimethyl groups, the post-synthesis functionalization of such a group on a heterocyclic framework is difficult. acs.org

Hypothetically, such transformations would require advanced methodologies like radical C-H activation or transition-metal-catalyzed C-H functionalization. d-nb.info However, studies on related systems have shown that the steric hindrance imposed by gem-dimethyl groups can significantly decrease the efficiency of C-H amination reactions, suggesting that such approaches would be challenging for the title compound. researchgate.net Therefore, the trimethylated framework is best regarded as a stable structural element that primarily imparts steric influence on the molecule's reactivity and properties.

Alkylation and Acylation Reactions

N-acylated oxazolidinones are pivotal substrates for asymmetric alkylation reactions. The process generally involves the deprotonation of the α-carbon of the N-acyl group to form a chiral enolate, which then reacts with an alkyl halide. The stereochemical outcome of the reaction is controlled by the chiral auxiliary.

A notable method involves the α-tertiary alkylation of zirconium enolates derived from N-(arylacetyl)oxazolidinones. This reaction achieves the challenging construction of a quaternary carbon center adjacent to a tertiary benzylic carbon with high diastereoselectivity. nih.gov The mechanism proceeds through the generation of a zirconium enolate, which possesses unique reactivity that permits the use of tertiary alkyl halides as electrophiles—a transformation difficult to achieve via standard SN2 pathways due to competing elimination reactions. nih.gov Lewis acids, such as tin(IV) chloride (SnCl₄), are employed to activate the tertiary alkyl halide electrophile. nih.gov

The general sequence for these alkylations is:

Enolate Formation: The N-acyloxazolidinone is treated with a suitable base (e.g., triethylamine) and a metal salt (e.g., ZrCl₄) to form a rigid, chelated metal enolate. nih.gov

Electrophilic Attack: The enolate attacks the alkyl halide. The stereochemistry is directed by the substituents on the oxazolidinone ring, which block one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.org

Product Release: The newly formed, more complex N-acyloxazolidinone can be hydrolyzed to release the chiral carboxylic acid, and the auxiliary can often be recovered. wikipedia.org

Aldol (B89426) and Conjugate Addition Reactions

Aldol Reactions: The asymmetric aldol reaction is one of the most powerful applications of chiral oxazolidinones, particularly the Evans auxiliaries. wikipedia.orgresearchgate.net This strategy allows for the creation of two contiguous stereocenters with a high degree of control. The reaction involves the addition of a metal enolate of an N-acyloxazolidinone to an aldehyde. researchgate.net

The stereoselectivity is typically explained by the Zimmerman-Traxler model, where the reaction proceeds through a six-membered, chair-like transition state. youtube.com The formation of a specific (Z)-enolate, often achieved using soft enolization with reagents like dibutylboron triflate and a hindered base, leads to the syn-aldol product. wikipedia.org The chiral auxiliary on the enolate dictates the absolute stereochemistry of the newly formed hydroxyl and methyl groups. wikipedia.orgyoutube.com

Conjugate Addition Reactions: α,β-Unsaturated N-acylated oxazolidin-2-ones are excellent Michael acceptors for conjugate addition reactions. This reaction allows for the stereoselective formation of a carbon-heteroatom or carbon-carbon bond at the β-position. nih.govlibretexts.org The reaction is particularly effective with soft nucleophiles, such as thiols, amines, and Gilman reagents. libretexts.orgyoutube.com

A highly enantioselective catalytic conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones has been developed using acid-base bifunctional catalysts derived from cinchona alkaloids. nih.gov This method provides a direct route to optically active chiral sulfur compounds, which are otherwise difficult to prepare. nih.gov The catalyst is believed to activate both the nucleophile (thiol) and the electrophile (the Michael acceptor) simultaneously to facilitate the highly controlled addition. nih.gov

Reactions Involving N-Substituents (e.g., Nitroso Group Reactivity on N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine)

The introduction of a substituent onto the ring nitrogen, such as a nitroso (-N=O) group, dramatically alters the chemical reactivity of the heterocycle. While data for an N-nitroso derivative of 2,4,4-trimethyl-1,2-oxazolidin-3-one is not available, the reactivity of the isomeric compound N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine provides insight into the potential transformations. It is critical to note this compound is a 1,3-oxazolidine, where the oxygen and nitrogen are separated by a carbon atom, unlike the 1,2-oxazolidin-3-one structure.

The N-nitroso group in N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is a highly reactive functional group, enabling several transformation pathways:

Reductive Demethylation: The nitroso group can be reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄), yielding 2,2,5-trimethyl-1,3-oxazolidine.

Oxidative Degradation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to oxidation at the methyl groups adjacent to the nitroso moiety.

Ring-Opening Reactions: The ring is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis with HCl generates 2-amino-2-methyl-1-propanol (B13486) and nitrous acid, while base-mediated decomposition with NaOH can produce acetone (B3395972) and methylamine.

Nucleophilic Attack: N-nitrosamines are weakly electrophilic at the nitroso-nitrogen and can be attacked by strong nucleophiles like organolithium or Grignard reagents. nih.gov

These reactions highlight how an N-substituent can serve as the primary site of reactivity, overriding the typical chemistry of the parent heterocycle.

Mechanistic Investigations of 1,2-Oxazolidin-3-one Reactions

Understanding the mechanisms of reactions involving the oxazolidinone core is crucial for predicting and controlling their outcomes.

Elucidation of Reaction Intermediates

The intermediates formed during reactions of oxazolidinones are key to their stereochemical and regiochemical outcomes.

Metal Enolates: In alkylation and aldol reactions of N-acyloxazolidinones, the primary intermediates are rigid, chelated metal enolates (e.g., with Boron, Titanium, or Zirconium). nih.govwikipedia.org The metal's coordination to the carbonyl oxygen of the acyl group and the carbonyl oxygen of the auxiliary ring creates a well-defined structure that is essential for high stereoselectivity.

Hemiaminal Intermediates: In some syntheses of the oxazolidine ring itself, the reaction between an imine and an alcohol, catalyzed by a chiral magnesium phosphate (B84403), is proposed to proceed through a hemiaminal intermediate before intramolecular cyclization. acs.org

Isoxazoline (B3343090) N-oxide: In certain organocatalytic cascade reactions to synthesize oxazolidinones from nitro-olefins, an isoxazoline N-oxide has been identified as a key intermediate through theoretical studies. nih.govacs.org

Acyl Azides and Isocyanates: A synthetic route to 4,5-disubstituted oxazolidin-2-ones using a modified Curtius rearrangement proceeds through an acyl azide (B81097) intermediate. nih.gov This intermediate undergoes thermal decomposition to form an isocyanate, which then cyclizes intramolecularly to yield the final oxazolidinone product. nih.gov

Role of Catalysis in Mechanistic Pathways

Catalysis is fundamental to achieving high efficiency, selectivity, and stereocontrol in reactions involving oxazolidinones. Different types of catalysts play distinct roles in the mechanistic pathways.

| Catalyst Type | Example(s) | Role in Mechanism | Reaction Type | Citation(s) |

| Lewis Acids | TiCl₄, SnCl₄, ZrCl₄, Dibutylboron triflate | Activate carbonyls; Template rigid, chelated enolate intermediates for stereocontrol. | Aldol, Alkylation | nih.govwikipedia.org |

| Transition Metals | Pd(0), Fe, Cu(I) | Catalyze cross-coupling, cyclization, and dicarbofunctionalization reactions. | Cyclization, Cross-Coupling | acs.orgtandfonline.comorganic-chemistry.org |

| Organocatalysts | Thiourea derivatives, DMAP, Chiral Phosphates | Activate nucleophiles and electrophiles via H-bonding; Act as nucleophilic catalysts. | Conjugate Addition, Ring Synthesis | nih.govnih.govacs.org |

| Brønsted Acids | Tetraarylphosphonium salts | Accelerate epoxide ring-opening for oxazolidinone synthesis. | Cycloaddition | organic-chemistry.org |

Lewis acid catalysis is crucial in aldol reactions for forming a specific enolate geometry and creating a rigid transition state that ensures high diastereoselectivity. wikipedia.org Transition metals like palladium enable complex bond formations such as ring-closing reactions and C-N arylations. tandfonline.comorganic-chemistry.org More recently, iron catalysis has been used for the diastereoselective dicarbofunctionalization of chiral vinyl oxazolidinones. acs.org

Stereochemical Control and Thermodynamic vs. Kinetic Products

The ability to selectively form one stereoisomer over others is a hallmark of modern organic synthesis, and oxazolidinones are central to many strategies for achieving this control. acs.org This selectivity often arises from a choice between kinetically and thermodynamically favored pathways. wikipedia.org

Stereochemical Control: In reactions using chiral oxazolidinone auxiliaries, stereocontrol is achieved because the bulky substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group at C4) effectively shields one face of the reactive enolate. wikipedia.org This forces an incoming electrophile, such as an aldehyde in an aldol reaction, to attack from the less sterically hindered face, leading to a specific diastereomer as the major product. wikipedia.orgyoutube.com The choice of Lewis acid can further enhance this control by forming a tightly bound, six-membered ring transition state. wikipedia.org Similarly, in ring-opening reactions of fused oxazolidinone-aziridine systems, the stereochemistry can be conserved through an SN2-like mechanism, resulting in an inversion of configuration at the reaction center. nih.gov

Thermodynamic vs. Kinetic Products: The distinction between kinetic and thermodynamic control is critical when multiple products can be formed. jackwestin.com

The kinetic product is the one that forms fastest, having the lowest activation energy. These reactions are typically run at low temperatures to make them irreversible. wikipedia.orglibretexts.org

The thermodynamic product is the most stable product. Its formation is favored under conditions that allow for reversibility (e.g., higher temperatures), enabling the initial products to equilibrate to the lowest energy state. wikipedia.orgjackwestin.com

A classic example is the deprotonation of an unsymmetrical ketone. Using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid removal of the most accessible (least hindered) proton, yielding the kinetic enolate . wikipedia.orglibretexts.org Using a smaller, weaker base at higher temperatures allows for equilibrium to be established, favoring the more substituted, and thus more stable, thermodynamic enolate . wikipedia.org This choice of enolate directly determines the final product in a subsequent alkylation reaction. In some systems, the oxazolidine ring itself can be a kinetic product, which under thermodynamic control (e.g., with prolonged reaction times or heating) rearranges to a more stable structure, such as an imine. nih.gov

Research Findings on the Remain Limited

The influence of solvents on chemical reactions is a fundamental concept in organic chemistry. Solvents can affect reaction rates, product distributions, and even alter the underlying reaction mechanism by stabilizing or destabilizing reactants, transition states, and products to varying degrees. For instance, polar solvents are generally favored for reactions that involve the formation of charged intermediates or transition states, a principle that often governs the reactivity of heterocyclic compounds like oxazolidinones.

In the context of the oxazolidinone ring system, research on related structures highlights the critical role of the solvent. For example, studies on the ring-opening reactions of other oxazolidinone derivatives have shown that the choice of solvent can dictate the reaction's outcome. In some cases, polar solvents have been found to be essential for achieving high yields and selectivity for a particular product. The synthesis of various oxazolidinone-containing compounds, which are of significant interest in medicinal chemistry, often involves careful optimization of solvent conditions to ensure the desired chemical transformation occurs efficiently.

However, without specific experimental data for 2,4,4-Trimethyl-1,2-oxazolidin-3-one, any discussion of solvent effects on its reactivity would be speculative and based on analogies to related but distinct chemical entities. Detailed research findings, including kinetic data and product yield variations in different solvents, are necessary to construct a scientifically accurate account of its chemical behavior. Such studies would typically involve reacting 2,4,4-Trimethyl-1,2-oxazolidin-3-one with various reagents in a range of solvents with differing polarities and coordinating abilities, followed by careful analysis of the reaction outcomes.

Until such focused research is conducted and published, a detailed and authoritative article on the solvent effects on the reaction mechanisms of 2,4,4-Trimethyl-1,2-oxazolidin-3-one, complete with data tables and in-depth analysis, cannot be provided.

Spectroscopic and Structural Elucidation Studies of 2,4,4 Trimethyl 1,2 Oxazolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a detailed picture of the molecular structure can be assembled.

While a specific ¹H NMR spectrum for 2,4,4-trimethyl-1,2-oxazolidin-3-one is not available in the searched literature, the expected signals can be predicted based on the structure of 4,4-dimethyl-1,2-oxazolidin-3-one (B1298870) and the known effects of N-methylation.

For 4,4-dimethyl-1,2-oxazolidin-3-one , the following proton signals would be anticipated:

A singlet for the two equivalent methyl groups at the C4 position.

A singlet for the methylene (B1212753) protons at the C5 position.

A broad singlet for the N-H proton.

Upon N-methylation to form 2,4,4-trimethyl-1,2-oxazolidin-3-one , a new singlet corresponding to the N-methyl protons would appear, and the N-H signal would be absent.

The ¹³C NMR spectrum of 4,4-dimethyl-1,2-oxazolidin-3-one has been reported and provides key information about the carbon skeleton. chemicalbook.com The expected chemical shifts for 2,4,4-trimethyl-1,2-oxazolidin-3-one would be similar, with an additional signal for the N-methyl carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,4,4-Trimethyl-1,2-oxazolidin-3-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C3) | ~175-180 |

| C4 | ~60-70 |

| C5 | ~75-85 |

| C4-CH₃ | ~20-30 |

Note: These are predicted values based on typical chemical shifts for similar structures and the available data for 4,4-dimethyl-1,2-oxazolidin-3-one. Actual experimental values may vary.

For more complex molecules or to unambiguously assign all signals, multi-nuclear and two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

While specific multi-nuclear NMR studies on 2,4,4-trimethyl-1,2-oxazolidin-3-one have not been found, these techniques would be essential for confirming the connectivity of the trimethylated oxazolidinone ring. For instance, an HMBC experiment would show correlations from the N-methyl protons to the C2 and C5 carbons, and from the C4-methyl protons to the C3, C4, and C5 carbons.

The five-membered oxazolidinone ring is not planar and can adopt various envelope or twist conformations. The preferred conformation is influenced by the nature and position of substituents on the ring. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOE), can provide insights into the spatial proximity of different protons and thus help in determining the ring's conformation.

For N-substituted 1,3-oxazines, a related class of heterocycles, conformational preferences have been studied using NMR and computational methods. researchgate.net These studies show that the substituent on the nitrogen atom can significantly influence the conformational equilibrium. researchgate.net For 2,4,4-trimethyl-1,2-oxazolidin-3-one, NOE experiments could reveal through-space interactions between the N-methyl group and the protons on the C5 position, helping to elucidate the preferred ring pucker and the orientation of the methyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of 4,4-dimethyl-1,2-oxazolidin-3-one is available and shows characteristic absorption bands. chemicalbook.com The spectrum of 2,4,4-trimethyl-1,2-oxazolidin-3-one is expected to be similar, with the key difference being the absence of the N-H stretching vibration.

Table 2: Key FT-IR Absorption Bands for 2,4,4-Trimethyl-1,2-oxazolidin-3-one

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (amide) stretch | ~1750-1780 |

| C-N stretch | ~1200-1300 |

| C-O stretch | ~1000-1100 |

The strong absorption band in the region of 1750-1780 cm⁻¹ is a clear indicator of the carbonyl group within the five-membered lactam ring. The presence of various C-H, C-N, and C-O stretching and bending vibrations would complete the infrared fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

The mass spectrum of 4,4-dimethyl-1,2-oxazolidin-3-one has been reported. chemicalbook.com For 2,4,4-trimethyl-1,2-oxazolidin-3-one, the molecular ion peak ([M]⁺) would be expected at a mass corresponding to its molecular formula (C₆H₁₁NO₂), which is 129.16 g/mol .

Common fragmentation pathways for oxazolidinones often involve the cleavage of the ring. For 2,4,4-trimethyl-1,2-oxazolidin-3-one, characteristic fragments could arise from the loss of a methyl group, carbon monoxide, or other small neutral molecules. The analysis of these fragments would help to confirm the proposed structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,4,4-Trimethyl-1,2-oxazolidin-3-one |

| 4,4-Dimethyl-1,2-oxazolidin-3-one |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No published data on the high-resolution mass spectrometry of 2,4,4-Trimethyl-1,2-oxazolidin-3-one were found.

Fragmentation Pathways in Mass Spectrometry

Information regarding the mass spectrometry fragmentation pathways of 2,4,4-Trimethyl-1,2-oxazolidin-3-one is not available in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Stereochemistry and Regiochemistry

There are no published X-ray crystallography studies for 2,4,4-Trimethyl-1,2-oxazolidin-3-one to confirm its stereochemistry and regiochemistry.

Analysis of Intermolecular Interactions

Without crystallographic data, an analysis of the intermolecular interactions in the solid-state of 2,4,4-Trimethyl-1,2-oxazolidin-3-one cannot be performed.

Theoretical and Computational Chemistry Studies on 2,4,4 Trimethyl 1,2 Oxazolidin 3 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the behavior of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and equilibrium geometries of molecules. For oxazolidinone derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular structure in the gas phase. researchgate.netnih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. researchgate.netnih.gov For instance, a larger energy gap generally implies higher stability and lower reactivity.

Table 1: Representative Data from DFT Calculations on Oxazolidinone Derivatives

| Parameter | Typical Value/Finding | Significance |

| Optimized Geometry | Planar or near-planar ring structure | Influences crystal packing and receptor binding |

| HOMO Energy | Dependent on substituents | Relates to the ability to donate electrons |

| LUMO Energy | Dependent on substituents | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Varies with substitution | Indicator of chemical stability and reactivity |

Note: This table is illustrative and based on general findings for the oxazolidinone class, not specifically for 2,4,4-trimethyl-1,2-oxazolidin-3-one.

Ab Initio Methods for Mechanistic Insights

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide valuable insights into reaction mechanisms. While specific ab initio studies on 2,4,4-trimethyl-1,2-oxazolidin-3-one are unavailable, research on related heterocycles demonstrates their utility. For example, ab initio calculations have been used to investigate proton transfer processes and tautomerism in similar ring systems. These studies can map out the potential energy surface of a reaction, identifying intermediates and transition states.

Basis Set Selection and Level of Theory Considerations

The accuracy of QM calculations is highly dependent on the chosen level of theory and basis set. For oxazolidinone systems, a common choice is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) for higher accuracy. researchgate.net The choice of basis set represents a trade-off between computational cost and the accuracy of the results. For molecules containing heteroatoms, the inclusion of polarization (d,p) and diffuse functions (+) is often crucial for obtaining reliable results.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reaction mechanisms.

Transition State Analysis and Activation Energy Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states (TS) and the calculation of the associated activation energies. A transition state represents the highest energy point along the reaction coordinate. Computational methods can be used to locate these TS structures and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. For example, in the study of ring contractions of oxazinones to oxazolidinones, DFT has been used to propose and evaluate the energetics of the reaction mechanism. researchgate.net

Table 2: Illustrative Data from Transition State Analysis of a Hypothetical Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Product Complex Energy (kcal/mol) |

| Step 1: Ring Opening | 0.0 | +25.3 | 25.3 | -5.2 |

| Step 2: Re-cyclization | -5.2 | +15.8 | 21.0 | -12.7 |

Note: This is a hypothetical data table to illustrate the type of information obtained from such analyses.

Applications of 2,4,4 Trimethyl 1,2 Oxazolidin 3 One in Organic Synthesis and Materials Science

Role as Chiral Auxiliaries in Asymmetric Transformations

Oxazolidinones are a well-established class of chiral auxiliaries, famously pioneered by David A. Evans. rsc.org These scaffolds are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent chemical transformation. The steric and electronic properties of the oxazolidinone auxiliary effectively shield one face of the reactive intermediate, leading to the preferential formation of one diastereomer.

Enantioselective C-C and C-X Bond Formation

The utility of chiral oxazolidinones is most prominently demonstrated in asymmetric alkylation and acylation reactions, which are fundamental for carbon-carbon (C-C) bond formation. While specific examples involving 2,4,4-trimethyl-1,2-oxazolidin-3-one are not available, the general mechanism involves the N-acylation of the oxazolidinone followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, with the stereochemistry of the newly formed bond being dictated by the chiral auxiliary. The gem-dimethyl group at the C4 position, as would be present in the target compound, is expected to provide significant steric hindrance, which could influence the diastereoselectivity of such reactions.

Similarly, chiral oxazolidinones can be employed to control the stereoselective formation of carbon-heteroatom (C-X) bonds, including halogenation, amination, and hydroxylation reactions. The predictable stereochemical control offered by these auxiliaries makes them valuable tools in the synthesis of enantiomerically enriched molecules.

Control of Stereoselectivity in Complex Syntheses

The reliable stereocontrol exerted by oxazolidinone auxiliaries has led to their widespread use in the total synthesis of complex natural products and pharmaceuticals. rsc.org By installing the auxiliary at an early stage, chemists can guide the formation of multiple stereocenters with high fidelity. After the desired transformations are complete, the auxiliary can be cleaved under mild conditions to reveal the chiral product and often recover the auxiliary for reuse. The specific substitution pattern of 2,4,4-trimethyl-1,2-oxazolidin-3-one would likely influence the facial bias during reactions and the conditions required for its subsequent removal.

Building Blocks and Synthetic Intermediates

Beyond their role as transient chiral directors, oxazolidinone rings can also serve as integral structural components or as versatile intermediates for the synthesis of more complex molecules.

Construction of Complex Heterocyclic Scaffolds

The oxazolidinone ring is a common motif in a variety of biologically active compounds and can be chemically manipulated to construct other heterocyclic systems. mdpi.comrsc.org For instance, ring-opening and ring-transformation reactions of oxazolidinones can provide access to functionalized amino alcohols and other valuable synthetic precursors. While no literature specifically describes the use of 2,4,4-trimethyl-1,2-oxazolidin-3-one for this purpose, its structure suggests potential for transformation into other substituted heterocycles.

Precursors for Advanced Organic Materials (e.g., Foldamers)

Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, mimicking the folding patterns of biopolymers like proteins and nucleic acids. The conformational constraints imposed by cyclic building blocks are crucial for inducing ordered folding. Oxazolidinone-based monomers have been incorporated into peptide backbones to create novel foldamer structures. nih.gov The rigid oxazolidinone ring can enforce specific torsion angles, leading to the formation of stable helical or sheet-like architectures. The substitution pattern of 2,4,4-trimethyl-1,2-oxazolidin-3-one could offer unique conformational properties if utilized as a monomer in foldamer synthesis.

Future Research Directions and Challenges in 1,2 Oxazolidin 3 One Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient methodologies. Future research in 1,2-oxazolidin-3-one chemistry will undoubtedly prioritize the establishment of novel and sustainable synthetic routes.

Current efforts are geared towards the utilization of green solvents, such as deep eutectic solvents (DESs), which are often biodegradable, non-toxic, and recyclable. researchgate.netrsc.org For instance, a ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed as both a catalyst and reaction medium for the three-component reaction of epoxides, amines, and dimethyl carbonate to construct 3,5-disubstituted oxazolidinones. researchgate.net Another approach involves a novel quaternary diammonium salt and urea-based DES for the atom-economical synthesis of oxazolidinones from epoxides and isocyanates, functioning as both solvent and catalyst. rsc.org

Furthermore, the use of carbon dioxide (CO2) as a renewable C1 feedstock is a highly attractive strategy for sustainable synthesis. mdpi.comrsc.orgscilit.com Researchers have developed catalytic systems, such as a CuBr/ionic liquid system, to efficiently catalyze the three-component reactions of propargylic alcohols, 2-aminoethanols, and CO2 under atmospheric pressure to yield 2-oxazolidinones. mdpi.comscilit.com Another innovative method involves the catalytic asymmetric bromocyclization of in situ generated carbamic acids from CO2 and allylamines to produce chiral 2-oxazolidinones. rsc.org

These green chemistry approaches offer significant advantages in terms of reduced waste, lower energy consumption, and the use of safer reagents, paving the way for more sustainable production of 1,2-oxazolidin-3-one derivatives.

Exploration of Undiscovered Reactivity Patterns

The 1,2-oxazolidin-3-one ring system possesses unique electronic and steric properties that suggest a wealth of unexplored reactivity patterns. Future investigations will likely focus on unlocking novel transformations of this scaffold to generate diverse and complex molecular architectures.

One promising area is the exploration of ring-opening reactions. For example, rhodium(I)-catalyzed asymmetric ring-opening of oxabicyclic alkenes with sodium cyanate (B1221674) as a nucleophile, followed by intramolecular cyclization, provides an expedient route to chiral oxazolidinone scaffolds. acs.orgnih.gov This domino sequence allows for the creation of stereochemically rich structures from readily available starting materials. Another novel transformation is the electroreductive ring-opening carboxylation of 1,3-oxazolidin-2-ones with CO2 to access β-amino acids, demonstrating a creative use of the oxazolidinone ring as a precursor to valuable building blocks. acs.org

Additionally, the reaction of fused-ring aziridines, such as 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, with amine nucleophiles can lead to either aminomethyl oxazolidinones or aziridinyl ureas, depending on the reaction conditions. researchgate.net A deeper understanding and control of these selective ring-opening pathways will be a key focus of future research.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. nih.govresearchgate.netnih.govqut.edu.aunih.govdntb.gov.uaresearchgate.netresearchgate.netnih.gov In the context of 1,2-oxazolidin-3-one chemistry, advanced computational modeling will play a crucial role in accelerating discovery.

DFT studies can provide detailed insights into the potential energy surfaces of reactions, helping to understand the asynchronous concerted pathways in the cycloaddition reactions for the formation of oxazolidinones. nih.gov Such computational investigations can rationalize the regioselectivity and stereoselectivity observed in experimental studies. For instance, computational modeling has been used to explore the synthesis of oxazolidinone derivatives and provide insights into their antimicrobial activities through docking studies and ADME predictions. nih.govresearchgate.net

Moreover, computational methods can be employed to predict the biological activity of novel oxazolidinone derivatives. By simulating the interaction of these compounds with biological targets, such as the bacterial ribosome, researchers can design and prioritize candidates for synthesis, thereby streamlining the drug discovery process. nih.govqut.edu.aunih.gov The development of more accurate force fields and the application of machine learning algorithms will further enhance the predictive power of these in silico methods. qut.edu.au

Design of Highly Selective Catalytic Systems for Derivatization

The development of highly selective and efficient catalytic systems is paramount for the synthesis of functionalized 1,2-oxazolidin-3-one derivatives, especially for the preparation of enantiomerically pure compounds which are often required for pharmaceutical applications.

A significant focus of future research will be on asymmetric catalysis. rsc.orgacs.orgnih.govacs.orgrsc.orgacs.org For example, nickel-catalyzed asymmetric hydrogenation of 2-oxazolones has been developed to produce chiral 2-oxazolidinones with excellent yields and enantioselectivities. acs.org Similarly, ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones offers an efficient route to optically active 4-substituted 2-oxazolidinones. rsc.org

The use of chiral bifunctional catalysts is another promising strategy. A BINOL-derived chiral bifunctional selenide (B1212193) catalyst has been successfully used for the catalytic asymmetric bromocyclization of in situ generated carbamic acids from CO2 and allylamines, yielding chiral 2-oxazolidinones with good enantioselectivities. rsc.org The development of one-pot procedures, such as the enantioselective synthesis of 1,3-oxazolidines via hemiaminal intermediates catalyzed by a chiral magnesium phosphate (B84403), will also be a key area of investigation. acs.org These advanced catalytic systems will enable the precise and efficient synthesis of a wide array of chiral 1,2-oxazolidin-3-one building blocks.

Integration of 1,2-Oxazolidin-3-one Scaffolds into Emerging Material Applications

While the primary focus of 1,2-oxazolidin-3-one chemistry has been on pharmaceuticals, there is growing interest in integrating this versatile scaffold into emerging material applications. Future research will explore the unique properties that the oxazolidinone ring can impart to polymers and other materials. acs.orgacs.orggoogle.comsigmaaldrich.com

One area of exploration is the development of novel polymers. For instance, polymers derived from N-vinyl-X-alkyl-2-oxazolidinone monomers have been synthesized and investigated. google.com The synthesis of linear poly(oxazolidin-2-one)s from diepoxides and diisocyanates using cooperative catalysis has also been reported, highlighting the potential for creating new polymeric materials with controlled architectures. acs.org

Furthermore, oxazolidine-containing polymers, such as those based on 5-methyl-3-vinyl-2-oxazolidinone (VMOX), are being studied for their performance as kinetic hydrate (B1144303) inhibitors in the oil and gas industry. acs.org The amphiphilic nature of these polymers makes them suitable for this application. Bisoxazolidines are also utilized as performance modifiers in polyurethane coatings, where they act as moisture scavengers. wikipedia.org The exploration of oxazolidinone-based materials for applications in coatings, adhesives, and advanced composites represents a significant and largely untapped area of research.

Data Tables

Table 1: Physicochemical Properties of 4,4-Dimethyl-1,2-oxazolidin-3-one (B1298870) Data for a structurally related compound.

| Property | Value | Source |

| IUPAC Name | 4,4-dimethyl-1,2-oxazolidin-3-one | PubChem researchgate.net |

| Molecular Formula | C5H9NO2 | PubChem researchgate.net |

| Molecular Weight | 115.13 g/mol | PubChem researchgate.net |

| InChIKey | UUXRXRHXOZHHJV-UHFFFAOYSA-N | PubChem researchgate.net |

| SMILES | CC1(CONC1=O)C | PubChem researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.